3,5-Bis(trifluoromethyl)phenol
Overview
Description
3,5-Bis(trifluoromethyl)phenol is a chemical compound that has been the subject of various studies due to its unique properties and potential applications. It is characterized by the presence of two trifluoromethyl groups attached to a phenol moiety, which significantly influences its chemical behavior and utility in different reactions and material synthesis.
Synthesis Analysis
The synthesis of derivatives of 3,5-bis(trifluoromethyl)phenol has been explored in several studies. For instance, sulfones derived from 3,5-bis(trifluoromethyl)phenol have been used in the Julia-Kocienski olefination reaction, which is a method for forming carbon-carbon double bonds. These sulfones are prepared through an alkylation/oxidation sequence from commercially available thiophenol and have shown good yields and stereoselectivities in reactions with aldehydes . Another study reports the synthesis of a novel fluorinated aromatic diamine monomer derived from 3,5-bis(trifluoromethyl)phenol, which is used to create a series of fluorine-containing polyimides with excellent solubility and thermal stability .
Molecular Structure Analysis
The molecular structure of compounds containing the 3,5-bis(trifluoromethyl)phenol unit has been investigated using various spectroscopic methods and, in some cases, X-ray crystallography. For example, expanded porphyrins with 3,5-bis(trifluoromethyl)phenyl substituents have been synthesized, and their structures were elucidated using NMR and mass spectrometry, revealing insights into their optical and electrochemical properties . Similarly, the molecular geometry of a phthalonitrile derivative was studied using both experimental techniques and computational methods, providing a detailed understanding of its structure .
Chemical Reactions Analysis
The 3,5-bis(trifluoromethyl)phenol moiety participates in various chemical reactions. It has been incorporated into phthalocyanines, which are compounds with interesting photophysical and photochemical properties. These phthalocyanines show potential as photosensitizers for applications like photodynamic therapy10. Additionally, the compound has been used in regioselective cyclization reactions to synthesize functionalized phenols, demonstrating its versatility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from 3,5-bis(trifluoromethyl)phenol are notable. For instance, fluorinated polyimides based on this moiety exhibit high solubility, good thermal stability, low dielectric constants, and low water uptake, making them suitable for various industrial applications . The photophysical and photochemical properties of zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups have been thoroughly investigated, revealing their potential as efficient photosensitizers10.
Scientific Research Applications
Synthesis of Pyrazole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 3,5-Bis(trifluoromethyl)phenol is used in the synthesis of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria .
- Methods of Application: The article reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
- Results: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Compounds 11, 28, and 29 are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Synthesis of Trifluoromethylpyridines
- Scientific Field: Agrochemical and Pharmaceutical Industries
- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, synthesized using 3,5-Bis(trifluoromethyl)phenol, are used in the agrochemical and pharmaceutical industries .
- Methods of Application: The article provides an overview of the synthesis and applications of TFMP and its derivatives .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Extraction of Aluminium and Gallium
- Scientific Field: Material Science
- Application Summary: 3,5-Bis(trifluoromethyl)phenol (BTMP) has been used as a hydrogen donor in the synergistic extraction of aluminium (III) and gallium (III) with 2,4-pentanedione in heptane .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Preparation of Antiglaucoma Agent
- Scientific Field: Ophthalmology
- Application Summary: 3-(Trifluoromethyl)phenol, which is structurally similar to 3,5-Bis(trifluoromethyl)phenol, has been used in the preparation of travoprost, an antiglaucoma agent .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Future Directions
3,5-Bis(trifluoromethyl)phenol has potential applications in the development of new antibiotics to tackle antibiotic-resistant bacterial infections. For instance, it has been used in the synthesis of pyrazole derivatives that have shown potent growth inhibitory effects against drug-resistant bacteria .
properties
IUPAC Name |
3,5-bis(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSXJQYJADZFJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188454 | |
Record name | alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-3,5-xylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)phenol | |
CAS RN |
349-58-6 | |
Record name | 3,5-Bis(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 349-58-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-3,5-xylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α,α',α',α'-hexafluoro-3,5-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-BIS(TRIFLUOROMETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF8V4P6RSU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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